molecular formula C9H7N7 B1416698 2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 1030420-83-7

2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Cat. No.: B1416698
CAS No.: 1030420-83-7
M. Wt: 213.2 g/mol
InChI Key: ZEPSRLVNIZCFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a useful research compound. Its molecular formula is C9H7N7 and its molecular weight is 213.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with kinases, such as JAK1 and JAK2, which are crucial in cell signaling pathways . The compound binds to the active sites of these enzymes, inhibiting their activity and thereby modulating the signaling pathways they control. Additionally, it interacts with proteins involved in inflammatory responses, potentially serving as an anti-inflammatory agent .

Cellular Effects

The effects of this compound on various cell types have been extensively studied. In cancer cells, it has been observed to inhibit proliferation by interfering with cell signaling pathways that promote growth . This compound also affects gene expression by modulating transcription factors, leading to altered cellular metabolism and reduced tumor growth . In immune cells, it can suppress inflammatory responses, highlighting its potential as a therapeutic agent for autoimmune diseases .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding sites of kinases, preventing phosphorylation events essential for signal transduction . This inhibition leads to downstream effects on gene expression and cellular responses. Additionally, the compound can induce conformational changes in target proteins, further influencing their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can decrease due to degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to adaptive cellular responses, including changes in gene expression profiles and metabolic adjustments .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, it has been found to effectively inhibit target enzymes without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported . These findings underscore the importance of dosage optimization in therapeutic applications to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux by inhibiting key enzymes in pathways such as glycolysis and the citric acid cycle . This inhibition can lead to altered energy production and metabolic homeostasis in cells .

Properties

IUPAC Name

2-pyridin-4-yl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N7/c10-8-12-5-13-9-14-7(15-16(8)9)6-1-3-11-4-2-6/h1-5H,(H2,10,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPSRLVNIZCFLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NN3C(=NC=NC3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
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2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
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2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
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2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
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2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine
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2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.